

A Comparative Guide to Antibody Removal Technologies: Prismaflex TPE vs. Alternative Apheresis Systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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This guide provides an objective comparison of the Prismaflex Therapeutic Plasma Exchange (TPE) system for antibody removal against alternative technologies, including Immunoadsorption (IA), Double Filtration Plasmapheresis (DFPP), and Extracorporeal Photopheresis (ECP). The information presented is based on available experimental data to assist in the selection of the most appropriate method for specific research and clinical applications.

Quantitative Data Summary

The following table summarizes the available quantitative data on the efficacy of different apheresis technologies in removing immunoglobulins and specific antibodies. It is important to note that direct head-to-head comparative studies for the same specific antibody across all platforms are limited. The data presented is derived from various studies focusing on different clinical contexts.

Technology	Target Molecules	Reported Efficacy (Reduction per session/course)	Key Findings & Citations
Prismaflex TPE	Broad spectrum of plasma components including all immunoglobulins (IgG, IgA, IgM)	- IgG: 85-90% reduction in HLA class I antibodies and 75-80% in class II antibodies after five sessions.[1] - IgM is effectively removed due to its primary intravascular distribution.[2]	A non-selective method that removes the entire plasma fraction. Efficacy is dependent on the volume of plasma exchanged.
Immunoadsorption (IA)	Primarily Immunoglobulins (IgG, IgM, IgA) and specific autoantibodies depending on the column ligand.	- Total IgG: Mean reduction of 69.9% to 74.1% per treatment. [3] - Anti-AChR Antibodies (Myasthenia Gravis): 66% clearance rate.[4] - Anti-A/B Antibodies (ABO-incompatible transplant): Significant reduction in titers.[5]	Offers high selectivity for target molecules, preserving other essential plasma components like albumin and coagulation factors.[3] [6]
Double Filtration Plasmapheresis (DFPP)	Macromolecules, including immunoglobulins and immune complexes.	- Cumulative removal after four sessions: IgG (72%), IgA (89%), IgM (96%).[7] - Anti-AChR Antibodies (Myasthenia Gravis): 54% removal rate.[4]	A semi-selective method that separates plasma components based on molecular size.[8]
Extracorporeal Photopheresis (ECP)	Primarily targets T-lymphocytes for immunomodulation.	- Does not directly remove antibodies in significant quantities. - Aims to reduce	Induces apoptosis in pathogenic T-cells and promotes the activity of regulatory T-cells,

antibody production over time through immunomodulation.[9] [10]	leading to a potential long-term decrease in antibody production. [11][12][13]
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Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of the typical experimental protocols for each technology.

Prismaflex Therapeutic Plasma Exchange (TPE) Protocol

The Prismaflex system performs TPE through membrane plasma separation. The general protocol is as follows:

- **Vascular Access:** A dual-lumen central venous catheter is typically inserted into a large vein to allow for efficient blood withdrawal and return.
- **Anticoagulation:** Systemic anticoagulation, usually with citrate or heparin, is administered to prevent clotting in the extracorporeal circuit.
- **Blood Processing:** Whole blood is drawn from the patient and passed through the Prismaflex plasma filter. The filter's semipermeable membrane separates the plasma from the cellular components of the blood.
- **Plasma Removal and Replacement:** The plasma, containing the target antibodies, is discarded. The cellular components are returned to the patient along with a replacement fluid, which is typically a combination of albumin solution and/or fresh frozen plasma, to maintain oncotic pressure and replace essential plasma proteins.[14][15]
- **Treatment Volume:** The volume of plasma to be exchanged is prescribed by a physician, typically 1 to 1.5 times the patient's estimated plasma volume per session.

Immunoadsorption (IA) Protocol

Immunoadsorption is a more selective process for antibody removal:

- **Plasma Separation:** As with TPE, the initial step is the separation of plasma from whole blood. This can be achieved either by centrifugation or membrane filtration.
- **Adsorption Column:** The separated plasma is then passed through one or more adsorption columns. These columns contain specific ligands (e.g., Protein A, anti-human immunoglobulin antibodies, or specific antigens) that bind to the target immunoglobulins or autoantibodies.[\[6\]](#)[\[16\]](#)
- **Plasma Reinfusion:** After passing through the column and the removal of the target antibodies, the purified plasma is recombined with the patient's blood cells and reinfused.
- **Column Regeneration:** In many systems, a dual-column setup is used to allow for a continuous process. While one column is actively adsorbing antibodies, the other is being regenerated by eluting the bound antibodies and preparing it for the next cycle.[\[6\]](#)

Double Filtration Plasmapheresis (DFPP) Protocol

DFPP offers a semi-selective approach to antibody removal:

- **Primary Filtration:** Whole blood is passed through a primary filter (plasma separator) to separate plasma from blood cells.
- **Secondary Filtration:** The separated plasma is then passed through a secondary filter (plasma fractionator) with a smaller pore size. This filter allows smaller molecules like albumin to pass through while retaining larger molecules such as IgG, IgM, and immune complexes.[\[8\]](#)
- **Reinfusion:** The filtered plasma, now depleted of large molecules but retaining albumin, is recombined with the blood cells and returned to the patient. A small amount of albumin replacement may still be required.[\[8\]](#)[\[17\]](#)

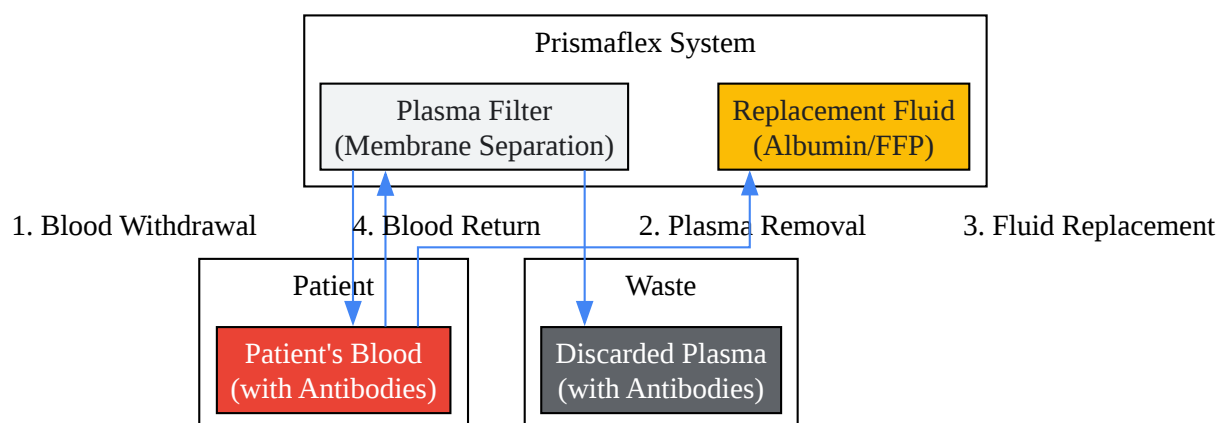
Extracorporeal Photopheresis (ECP) Protocol

ECP is an immunomodulatory cell-based therapy:

- Leukapheresis: A standard apheresis procedure is used to collect a buffy coat fraction rich in mononuclear cells (lymphocytes and monocytes) from the patient's whole blood.
- Photoactivation: The collected mononuclear cells are treated with a photosensitizing agent, 8-methoxypsoralen (8-MOP).
- UVA Irradiation: The 8-MOP-treated cells are then exposed to ultraviolet A (UVA) light within a sterile chamber. This process induces apoptosis (programmed cell death) in the treated T-lymphocytes.[9]
- Reinfusion: The treated cells are then reinfused into the patient. The reinfusion of apoptotic cells is believed to trigger an immunomodulatory cascade, leading to the generation of regulatory T-cells and a dampening of the pathogenic immune response.[11][13]

Visualizations

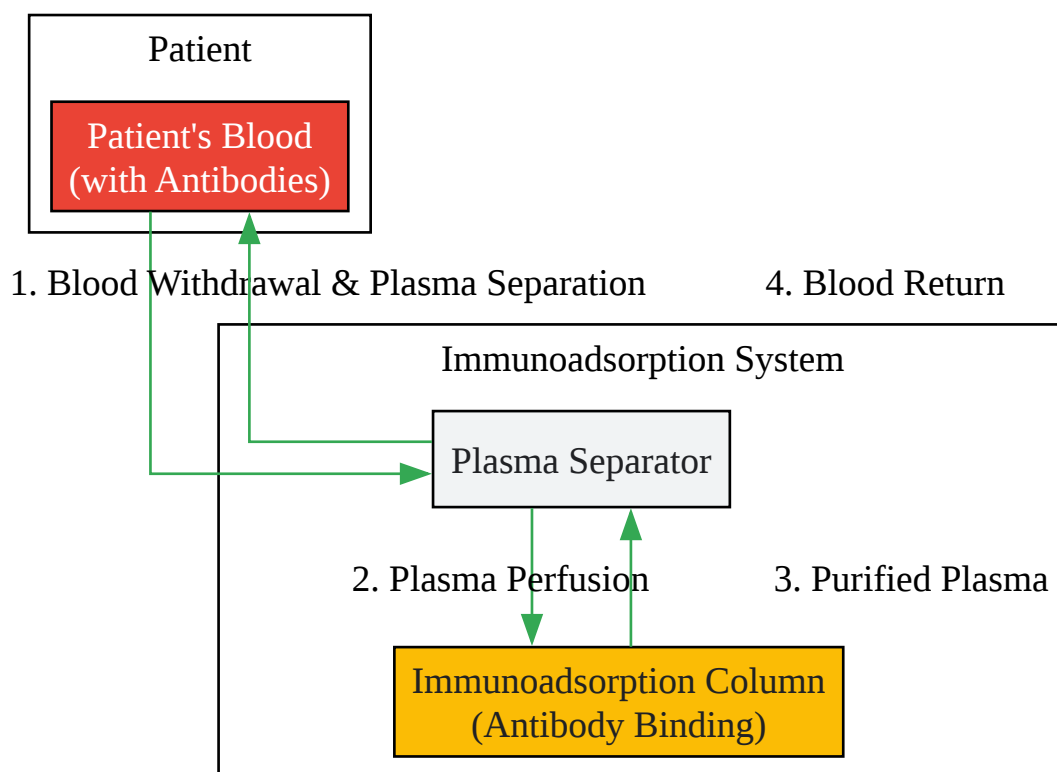
Prismaflex TPE Workflow



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Caption: Workflow of Therapeutic Plasma Exchange (TPE) using the Prismaflex system.

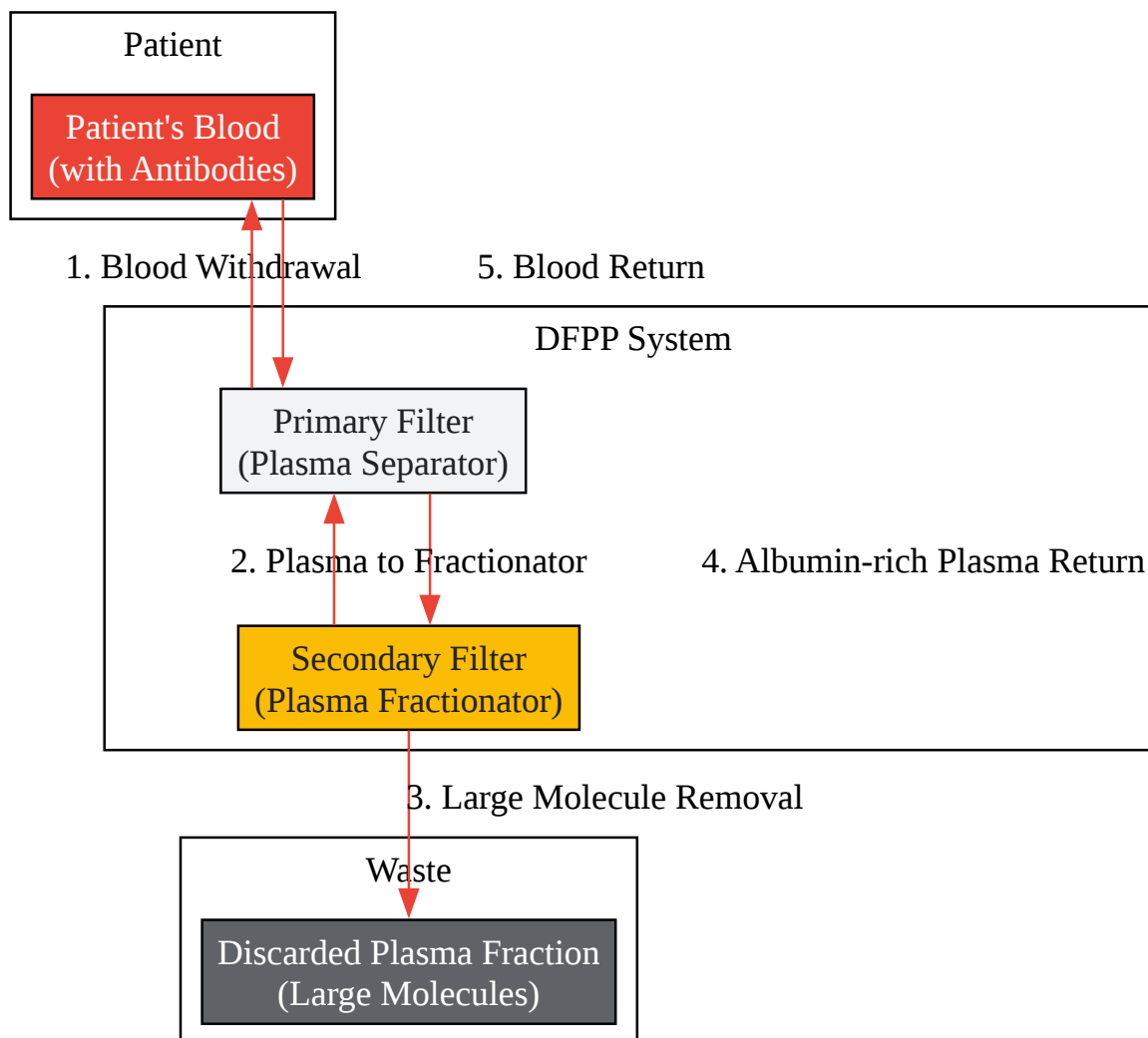
Immunoadsorption (IA) Workflow



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Caption: Workflow of the selective Immunoabsorption (IA) process.

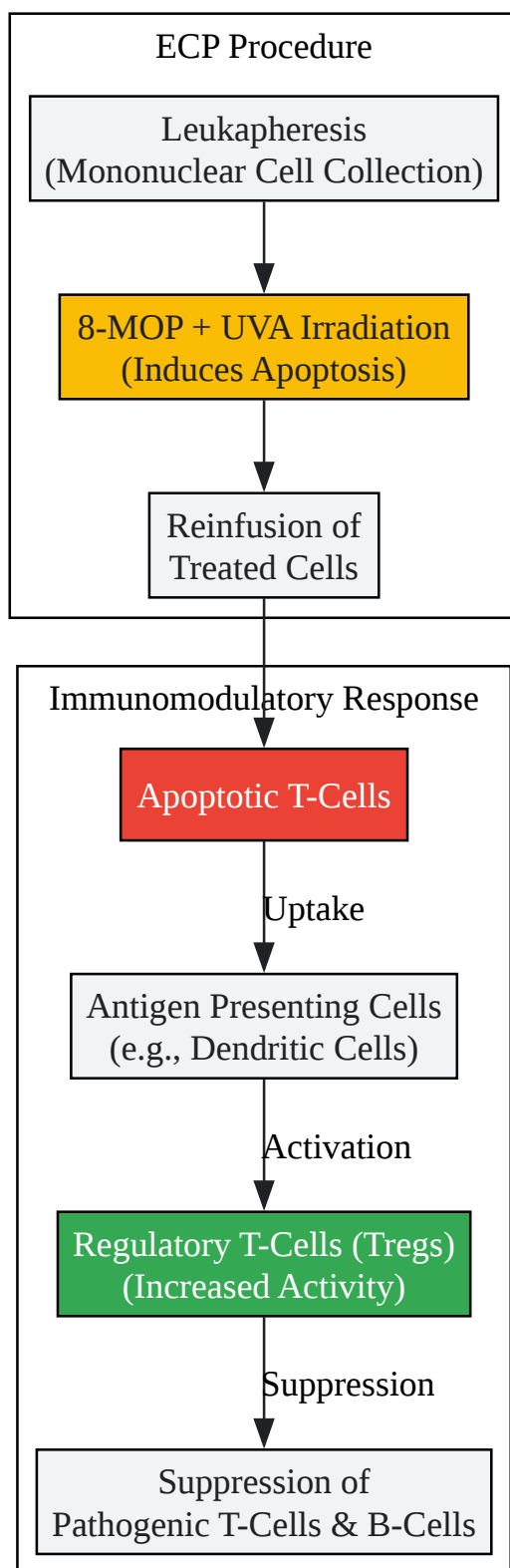
Double Filtration Plasmapheresis (DFPP) Workflow



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Caption: Workflow of Double Filtration Plasmapheresis (DFPP).

Extracorporeal Photopheresis (ECP) Signaling Pathway



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- To cite this document: BenchChem. [A Comparative Guide to Antibody Removal Technologies: Prismaflex TPE vs. Alternative Apheresis Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1178968#validating-the-efficacy-of-prisma-aph-in-removing-specific-antibodies]

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